molecular formula C15H23NdO7 B12321648 Neodymium(3+);pentane-2,4-dione;hydrate CAS No. 64438-52-4

Neodymium(3+);pentane-2,4-dione;hydrate

Cat. No.: B12321648
CAS No.: 64438-52-4
M. Wt: 459.58 g/mol
InChI Key: KGFMEEYTPFZYET-UHFFFAOYSA-N
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Description

Neodymium(3+);pentane-2,4-dione;hydrate is a coordination compound where neodymium(III) ions are complexed with pentane-2,4-dione (also known as acetylacetone) and water molecules. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neodymium(3+);pentane-2,4-dione;hydrate typically involves the reaction of neodymium salts with pentane-2,4-dione in the presence of a base. A common method includes dissolving neodymium chloride in water, followed by the addition of pentane-2,4-dione and a base such as sodium hydroxide. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain the this compound complex .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and filtration helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Neodymium(3+);pentane-2,4-dione;hydrate undergoes various chemical reactions, including:

    Coordination Reactions: The compound can form additional coordination complexes with other ligands.

    Substitution Reactions: Ligands in the complex can be replaced by other ligands under suitable conditions.

    Redox Reactions: Although neodymium(III) is generally stable, it can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Coordination Reactions: Typically involve the use of additional ligands such as phosphines or amines.

    Substitution Reactions: Can be carried out using ligands like ethylenediamine or bipyridine in the presence of a suitable solvent.

    Redox Reactions: Often require strong oxidizing or reducing agents and controlled environments.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, coordination reactions may yield new complexes with different properties, while substitution reactions can produce derivatives with altered ligand environments.

Scientific Research Applications

Neodymium(3+);pentane-2,4-dione;hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of neodymium(3+);pentane-2,4-dione;hydrate involves its ability to form stable complexes with various ligands. The neodymium ion can coordinate with multiple donor atoms, leading to the formation of highly stable structures. These complexes can interact with biological molecules, facilitating their use in imaging and therapeutic applications. The specific pathways and molecular targets depend on the nature of the ligands and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Lanthanum(3+);pentane-2,4-dione;hydrate
  • Cerium(3+);pentane-2,4-dione;hydrate
  • Praseodymium(3+);pentane-2,4-dione;hydrate

Uniqueness

Neodymium(3+);pentane-2,4-dione;hydrate is unique due to its specific electronic configuration and magnetic properties. Compared to other lanthanide complexes, it exhibits distinct spectroscopic and catalytic behaviors, making it valuable in specialized applications such as high-performance magnets and advanced imaging techniques .

Properties

CAS No.

64438-52-4

Molecular Formula

C15H23NdO7

Molecular Weight

459.58 g/mol

IUPAC Name

neodymium(3+);pentane-2,4-dione;hydrate

InChI

InChI=1S/3C5H7O2.Nd.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3;

InChI Key

KGFMEEYTPFZYET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Nd+3]

Origin of Product

United States

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